![molecular formula C20H16FN3O3S B2865951 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1251560-37-8](/img/structure/B2865951.png)

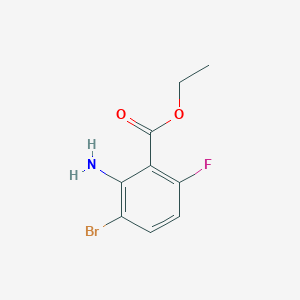

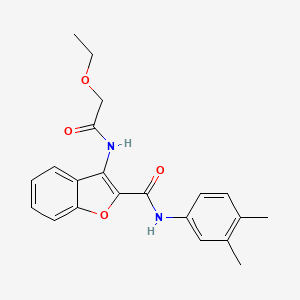

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide” is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It has been shown to have superior hypoglycemic and hypolipidemic action even at a lower dosage compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Applications De Recherche Scientifique

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research into N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, has demonstrated its potency as an inhibitor of PI3Kα and mTOR both in vitro and in vivo. The study explored various heterocyclic analogues to improve metabolic stability, highlighting the importance of structural modifications for enhancing drug properties (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Imaging

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds show high in vitro affinity and selectivity for PBRs, offering potential tools for investigating neurodegenerative disorders (Fookes et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

KX2-391, a selective Src substrate binding site inhibitor, and its analogues have been studied for Src kinase inhibitory and anticancer activities. These compounds demonstrate significant inhibition of cell proliferation in various cancer cell lines, illustrating the therapeutic potential of targeting the Src kinase pathway (Fallah-Tafti et al., 2011).

Crystal Structure Analysis

Crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into the molecular conformation and intramolecular hydrogen bonding, providing valuable information for the design of drugs with enhanced efficacy and stability (Subasri et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs have explored their spectroscopic properties, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and non-linear optical activity, indicating their versatility in both biomedical and photovoltaic applications (Mary et al., 2020).

Orientations Futures

Given its potential therapeutic effects, future research could focus on further elucidating the mechanism of action of this compound, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy in treating metabolic syndrome disorders and certain types of cancer .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-8-20(24-11-23-16)28-10-19(25)22-9-13-1-6-17-18(7-13)27-12-26-17/h1-8,11H,9-10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBKYDJOPDXZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC(=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)